4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Strategies Toward Syntheses of Triazolyl-Functionalized Energetic Salts
This research focuses on the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving chloromethyl-triazole. These salts exhibit good thermal stability and relatively high density, highlighting their potential applications in energetic materials. The methodology includes metathetical reactions and protonation processes to yield diquaternary salts with specific physical characteristics, as reported by Wang et al. (2007) in Chemistry of Materials (Wang et al., 2007).
Synthesis of Trans N-Substituted Pyrrolidine Derivatives
Prasad and colleagues (2021) in Current Organic Synthesis describe the synthesis of pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds have significant biological activities and are crucial in developing clinical drugs, showcasing the triazole motif's importance in pharmaceuticals. The research emphasizes methods for obtaining these derivatives and their potential as precursors for various medicinal compounds (Prasad et al., 2021).
Properties
IUPAC Name |
4-(chloromethyl)-1-(oxan-4-ylmethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLQVAXNWSYPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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